VU590

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

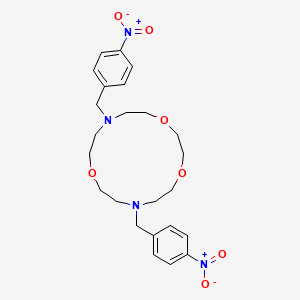

VU590 is a synthetic organic compound that belongs to the class of macrocyclic compounds These compounds are characterized by large ring structures that can encapsulate metal ions or other small molecules

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of VU590 typically involves multi-step organic reactions. A common approach might include:

Formation of the Macrocyclic Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of Nitrobenzyl Groups: The nitrobenzyl groups can be introduced via nucleophilic substitution reactions using 4-nitrobenzyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The nitro groups can undergo reduction to form amino groups.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The nitrobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

科学的研究の応用

Table 1: Key Pharmacological Properties of VU590

| Property | Value |

|---|---|

| IC50 for Kir1.1 | Approximately 6.9 µM |

| IC50 for Kir7.1 | Approximately 19 µM |

| Selectivity | Moderate (affects both) |

| Binding Site | Membrane-spanning pore |

Uterine Function

One notable application of this compound is its role in studying uterine physiology. Research has shown that Kir7.1 expression increases significantly during gestation, contributing to uterine muscle quiescence. Inhibition of Kir7.1 with this compound leads to prolonged contractions in both mouse and human uterine tissues, suggesting its potential use in pharmacological interventions to manage labor and treat conditions like postpartum hemorrhage .

Neurophysiology

This compound has also been utilized to explore neuronal firing regulation in the hypothalamus. Specifically, it has been shown to affect the coupling between melanocortin-4 receptors and Kir7.1 channels, which may have implications for understanding energy homeostasis and obesity management .

Oligodendrocyte Integrity

In studies focused on oligodendrocyte cells, blockade of Kir7.1 with this compound was found to compromise cell integrity, indicating a potential role in demyelinating diseases . This highlights the importance of Kir7.1 in maintaining oligodendrocyte health and suggests that targeting this channel could be beneficial for therapeutic strategies against such conditions.

Study 1: Uterine Contraction Modulation

In a controlled study involving pregnant mice, administration of this compound resulted in significant uterine contractions compared to controls. The study aimed to assess the implications of Kir7.1 inhibition on labor dynamics:

- Objective : To evaluate the effect of this compound on uterine contractions.

- Method : Pregnant mice were treated with varying doses of this compound.

- Results : Increased contraction frequency was observed, suggesting a potential therapeutic application for enhancing labor.

Study 2: Neuronal Activity Regulation

A study investigating the effects of this compound on neuronal activity in the hypothalamus demonstrated:

- Objective : To understand how this compound affects neuronal firing rates.

- Method : Electrophysiological recordings were performed on hypothalamic neurons following this compound treatment.

- Results : A modulation of firing rates was noted, implicating Kir7.1 in neuronal signaling pathways related to energy balance.

作用機序

The mechanism of action of VU590 would depend on its specific application. Generally, the compound may exert its effects through:

Molecular Encapsulation: Encapsulating metal ions or small molecules, altering their reactivity or stability.

Interaction with Biological Targets: Binding to specific proteins or nucleic acids, affecting their function.

類似化合物との比較

Similar Compounds

Crown Ethers: Similar macrocyclic compounds that can encapsulate metal ions.

Cyclodextrins: Cyclic oligosaccharides used in drug delivery and molecular recognition.

Calixarenes: Macrocyclic compounds used in host-guest chemistry.

Uniqueness

VU590 is unique due to the presence of both nitrobenzyl groups and the diazacyclopentadecane ring, which may confer specific reactivity and binding properties not found in other macrocyclic compounds.

特性

分子式 |

C24H32N4O7 |

|---|---|

分子量 |

488.5 g/mol |

IUPAC名 |

7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane |

InChI |

InChI=1S/C24H32N4O7/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32/h1-8H,9-20H2 |

InChIキー |

UKMHVECLTZDSBD-UHFFFAOYSA-N |

正規SMILES |

C1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-] |

同義語 |

7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane VU590 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。